molecular formula C18H17N3O3 B6419766 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206991-85-6

2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No. B6419766
CAS RN: 1206991-85-6
M. Wt: 323.3 g/mol
InChI Key: WWRCWNOTHQMVFN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, also known as 2-MPA, is an organic compound with a variety of applications in scientific research and laboratory experiments. This compound has been the subject of extensive research due to its unique properties, which have been shown to be beneficial in many applications.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been used in a variety of scientific research applications, including drug delivery, gene delivery, and tissue engineering. It has been used as a drug delivery vehicle for the delivery of drugs to target sites in the body, and as a gene delivery agent for the delivery of genetic material to target cells. Additionally, this compound has been used in tissue engineering applications, such as the fabrication of scaffolds for tissue regeneration.

Mechanism of Action

2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It is believed to act as an inhibitor of some of these proteins, blocking their activity and thus preventing the action of the protein. Additionally, this compound has been shown to interact with DNA, binding to it and blocking the activity of certain genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, receptors, and transporters, thus blocking their activity and preventing their actions. Additionally, this compound has been shown to interact with DNA, binding to it and blocking the activity of certain genes.

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has a number of advantages for laboratory experiments, including its low cost, ease of synthesis, and wide range of applications. Additionally, it is non-toxic and has a low potential for interactions with other compounds. However, there are some limitations to the use of this compound in laboratory experiments, including its low solubility in water and its instability in acidic solutions.

Future Directions

The potential applications of 2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide are vast and the possibilities are nearly limitless. In the future, it is likely that this compound will be used in a variety of new and innovative ways. Potential future applications may include the development of new drug delivery systems, gene delivery systems, and tissue engineering applications. Additionally, this compound may be used in the development of new diagnostic tools, such as biosensors, and in the development of new therapeutic agents.

Synthesis Methods

2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be synthesized by a variety of methods. The most common method is a three-step reaction involving the reaction of 2-methoxyphenol with 4-bromo-1H-pyrazole, followed by acetylation with acetic anhydride, and finally, a deprotection step using hydrochloric acid. Other methods for the synthesis of this compound include the reaction of 2-methoxyphenol with 4-chloro-1H-pyrazole, followed by an acetylation step, and then a deprotection step using hydrochloric acid.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-4-2-3-5-17(16)24-12-18(22)20-14-8-6-13(7-9-14)15-10-11-19-21-15/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRCWNOTHQMVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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